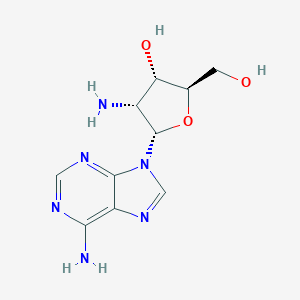
(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as 2'-deoxyadenosine, is a nucleoside that plays a vital role in DNA synthesis and repair. This compound is widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2'-deoxyadenosine is related to its role in DNA synthesis and repair. This compound is incorporated into DNA during replication and can cause DNA damage and cell death if not repaired properly. It can also inhibit DNA synthesis by acting as a chain terminator.
Effets Biochimiques Et Physiologiques
2'-deoxyadenosine has several biochemical and physiological effects, including its role in DNA synthesis and repair. It can also induce apoptosis and inhibit cell growth in certain cell types. This compound has been shown to have antiviral and anticancer properties, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2'-deoxyadenosine in lab experiments include its unique properties and potential applications in various fields. This compound is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using 2'-deoxyadenosine include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving 2'-deoxyadenosine. One potential area of research is the development of new nucleoside analogs with improved properties and potential applications in drug development. Another area of research is the study of the role of 2'-deoxyadenosine in DNA repair and its potential as a therapeutic target for cancer treatment. Additionally, the use of 2'-deoxyadenosine in the development of new diagnostic tools and techniques is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2'-deoxyadenosine involves several steps, including protection of the hydroxyl groups, glycosylation, and deprotection. The most commonly used method for synthesizing this compound is through the glycosylation of adenine with 2-deoxyribose, followed by deprotection of the hydroxyl groups.
Applications De Recherche Scientifique
2'-deoxyadenosine is widely used in scientific research for its unique properties and potential applications in various fields. This compound is commonly used as a substrate in enzymatic assays to study the activity of DNA polymerases and other DNA-related enzymes. It is also used in the synthesis of oligonucleotides and as a precursor for the synthesis of other nucleoside analogs.
Propriétés
Numéro CAS |
10407-64-4 |
|---|---|
Nom du produit |
(2R,3S,4R,5S)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Formule moléculaire |
C10H14N6O3 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10+/m1/s1 |
Clé InChI |
CQKMBZHLOYVGHW-FWRUNUBUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N |
Synonymes |
9-(2-Amino-2-deoxy-α-D-ribofuranosyl)-9H-purin-6-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





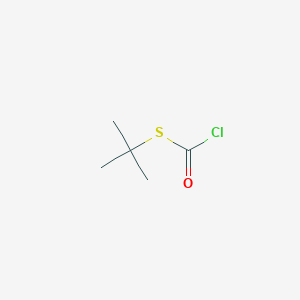
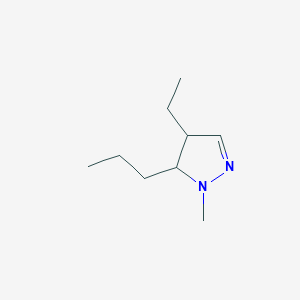

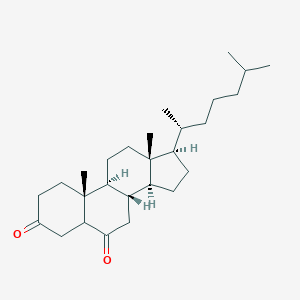
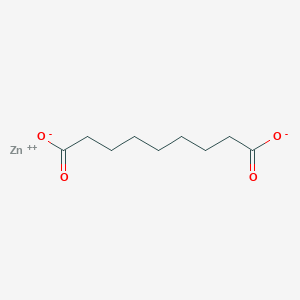
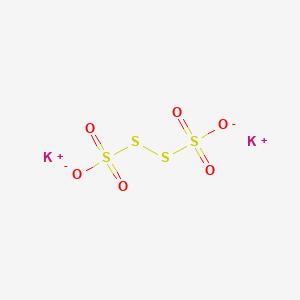
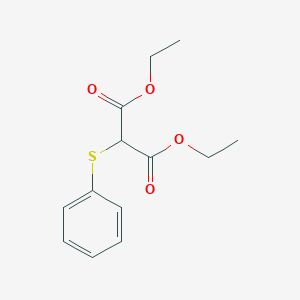




![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)